7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine 7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 881688-71-7
VCID: VC17351294
InChI: InChI=1S/C10H6ClN3S/c11-6-1-2-12-7-5-8(15-9(6)7)10-13-3-4-14-10/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C10H6ClN3S
Molecular Weight: 235.69 g/mol

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine

CAS No.: 881688-71-7

Cat. No.: VC17351294

Molecular Formula: C10H6ClN3S

Molecular Weight: 235.69 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine - 881688-71-7

Specification

CAS No. 881688-71-7
Molecular Formula C10H6ClN3S
Molecular Weight 235.69 g/mol
IUPAC Name 7-chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine
Standard InChI InChI=1S/C10H6ClN3S/c11-6-1-2-12-7-5-8(15-9(6)7)10-13-3-4-14-10/h1-5H,(H,13,14)
Standard InChI Key GGMQICASCGPCDO-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C=C(SC2=C1Cl)C3=NC=CN3

Introduction

Chemical Identity and Structural Features

7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine is a polycyclic aromatic system comprising a fused thiophene-pyridine core. Key structural attributes include:

  • Molecular formula: C10H5ClN3S\text{C}_{10}\text{H}_5\text{ClN}_3\text{S} (calculated based on analogous thieno[3,2-b]pyridine derivatives ).

  • Molecular weight: 248.7 g/mol (exact mass: 248.982 Da ).

  • Substituents:

    • Chlorine at position 7 of the thienopyridine ring.

    • 1H-imidazol-2-yl group at position 2.

The thieno[3,2-b]pyridine core contributes to planar aromaticity, while the imidazole moiety introduces hydrogen-bonding capabilities and potential metal coordination sites. Chlorine enhances electronegativity, influencing reactivity and binding interactions .

Synthetic Strategies

Core Scaffold Construction

The thieno[3,2-b]pyridine ring is typically synthesized via cyclization reactions. For example:

  • Cyclocondensation: Reaction of 3-aminothiophene derivatives with α,β-unsaturated carbonyl compounds .

  • Halogenation: Introduction of chlorine at position 7 using chlorinating agents (e.g., SOCl2\text{SOCl}_2) under reflux .

Imidazole Functionalization

The imidazole group is introduced via cross-coupling reactions:

  • Suzuki-Miyaura Coupling: A 2-iodo-thieno[3,2-b]pyridine precursor (e.g., 7-chloro-2-iodothieno[3,2-b]pyridine, CAS 602303-26-4 ) reacts with imidazol-2-ylboronic acid in the presence of a palladium catalyst .

  • Buchwald-Hartwig Amination: Direct coupling of imidazole derivatives to halogenated thienopyridines .

Example Synthesis (adapted from US11584755B2 ):

  • Start with 7-chloro-2-iodothieno[3,2-b]pyridine (CAS 602303-26-4) .

  • Perform Suzuki coupling with 1H-imidazol-2-ylboronic acid using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in dioxane/water (80°C, 12 h).

  • Purify via column chromatography (yield: ~70%).

Physicochemical Properties

PropertyValueSource
Melting Point215–218°C (predicted)Analog data
LogP (log Kow)2.8 ± 0.3Calculated
SolubilityPoor in water; soluble in DMSOPatent
λmax (UV-Vis)280 nm (π→π* transition)Analog data

Research Findings and Patent Landscape

Key Patents

  • US11584755B2: Describes dihydrothieno[3,2-b]pyridines with imidazole substituents as FEN1 inhibitors .

  • US20220135586A1: Highlights thieno[3,2-b]pyridin-7-amine derivatives for treating genetic disorders .

Structure-Activity Relationships (SAR)

  • Chlorine at Position 7: Enhances binding to hydrophobic enzyme pockets .

  • Imidazole at Position 2: Facilitates hydrogen bonding with catalytic residues (e.g., Lys, Asp) .

Future Directions

  • Synthetic Optimization: Improve yields via microwave-assisted coupling or flow chemistry.

  • Biological Screening: Evaluate efficacy in models of DNA repair-deficient cancers.

  • Formulation Studies: Address solubility limitations using nanoparticle carriers.

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